1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-
1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-
Brand Name:
Vulcanchem
CAS No.:
403502-85-2
VCID:
VC21075570
InChI:
InChI=1S/C13H15NO/c15-13-12(10-6-2-1-3-7-10)11-8-4-5-9-14(11)13/h1-3,6-7,11-12H,4-5,8-9H2/t11-,12+/m1/s1
SMILES:
C1CCN2C(C1)C(C2=O)C3=CC=CC=C3
Molecular Formula:
C13H15NO
Molecular Weight:
201.26 g/mol
1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-
CAS No.: 403502-85-2
Cat. No.: VC21075570
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403502-85-2 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | (6R,7S)-7-phenyl-1-azabicyclo[4.2.0]octan-8-one |
| Standard InChI | InChI=1S/C13H15NO/c15-13-12(10-6-2-1-3-7-10)11-8-4-5-9-14(11)13/h1-3,6-7,11-12H,4-5,8-9H2/t11-,12+/m1/s1 |
| Standard InChI Key | BGCURPUAMJAFSI-NEPJUHHUSA-N |
| Isomeric SMILES | C1CCN2[C@H](C1)[C@@H](C2=O)C3=CC=CC=C3 |
| SMILES | C1CCN2C(C1)C(C2=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CCN2C(C1)C(C2=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator